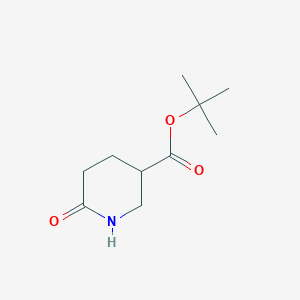

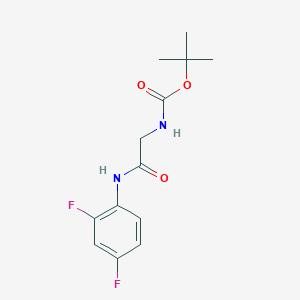

![molecular formula C16H11FN4O2 B2802764 1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189700-62-6](/img/structure/B2802764.png)

1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles and their derivatives are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities . They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, neuroleptic, as well as compounds showing anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves a multicomponent reaction which gives a wide access to triazole derivatives production . Base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with one or two equivalents of propargyl bromide in presence of triethylamine as catalyst selectively produced the thiopropargylated 1,2,4-triazole . The click 1,3-dipolar cycloaddition reaction of the mono- and/or bis (propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis (1,2,3-triazole) derivatives .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives include base-catalyzed alkylation and 1,3-dipolar cycloaddition . The absence of the NH stretch at 3284–3348 cm−1 in the IR spectra of compounds and the appearance of the characteristic C≡C and ≡C–H bands at 2145–2153 and 3298–3306 cm−1, respectively, confirmed the incorporation of two alkyne side chains .科学的研究の応用

Anti-Protozoal and Anti-Cancer Properties

A series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized, showing in vitro anti-protozoal and cytotoxic activities. These compounds exhibit potential as anti-cancer agents due to their structural features and biological activities (Dürüst et al., 2012).

Antimicrobial Activity

Another research focus has been on the synthesis of 1,2,4-triazole derivatives with enhanced pharmacological properties through the introduction of alkyl, alkoxy, and halogen substituents. These compounds demonstrated significant antimicrobial activity, highlighting their potential in addressing microbial resistance (Desabattina et al., 2014).

Synthesis and Biological Activities

Further studies include the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups. These compounds were evaluated for their anticancer activities against MCF-7 cells, illustrating the versatility of this compound class in generating biologically active molecules (Dürüst et al., 2014).

Structural Analysis

Investigations into the crystal structures of related compounds provide insights into their molecular conformations and potential interactions, which could inform their biological activities and applications in drug design (Gonzaga et al., 2016).

将来の方向性

The future directions for research on 1,2,3-triazole derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of novel triazole derivatives . The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .

作用機序

Target of Action

Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form hydrogen bonds with numerous amino acids .

Mode of Action

Triazole compounds are known for their ability to interact specifically with different target receptors . This interaction is often facilitated by the hydrogen bond accepting and donating characteristics of the triazole nucleus .

Biochemical Pathways

Triazole derivatives have been found to exhibit a wide range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability, which suggests they may have good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

The chemical stability of triazole compounds suggests that they may be relatively stable under various environmental conditions .

特性

IUPAC Name |

3-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2/c17-10-5-4-8-12(9-10)21-14-13(18-19-21)15(22)20(16(14)23)11-6-2-1-3-7-11/h1-9,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPESBVNUZLGZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

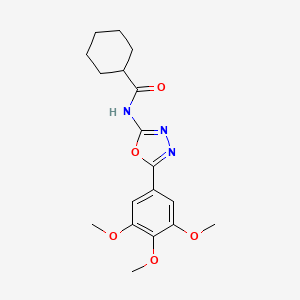

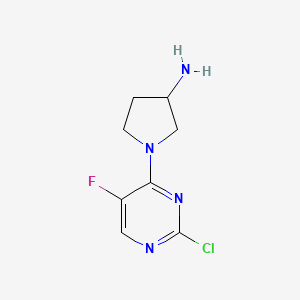

![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)

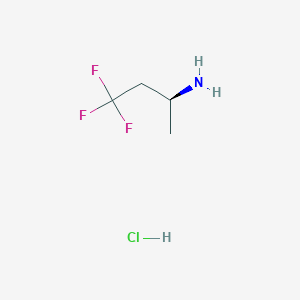

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

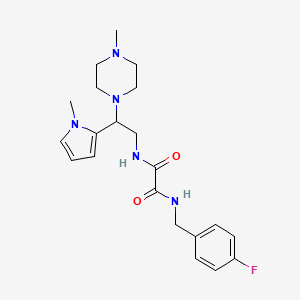

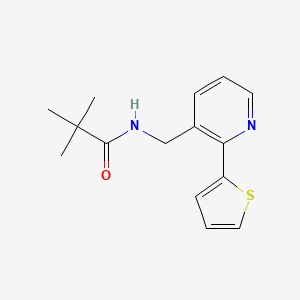

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

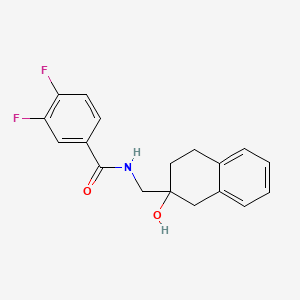

![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)